molecular formula C26H22N4O2S B254757 4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile

4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile

Cat. No. B254757
M. Wt: 454.5 g/mol
InChI Key: OKZVEKJJEKFUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile is not fully understood. However, it is believed to exert its effects by interacting with specific proteins and enzymes in the body.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. It has also been found to have an effect on the electrical properties of certain materials.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile in lab experiments is its high purity and ease of synthesis. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

For research include investigating its potential applications in medicine and material science, as well as further exploring its mechanism of action and potential as a fluorescent probe.

Synthesis Methods

The synthesis of 4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile involves the reaction of 3,4-dihydro-2H-pyrimido[4,5-b]quinoline-2,4-dione with 4-methylbenzyl mercaptan and benzonitrile in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and anti-microbial properties. In the field of material science, it has been studied for its potential applications in organic electronics and as a fluorescent probe.

properties

Product Name

4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile

Molecular Formula

C26H22N4O2S

Molecular Weight

454.5 g/mol

IUPAC Name

4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile

InChI

InChI=1S/C26H22N4O2S/c1-15-5-7-17(8-6-15)14-33-26-29-24-23(25(32)30-26)21(18-11-9-16(13-27)10-12-18)22-19(28-24)3-2-4-20(22)31/h5-12,21H,2-4,14H2,1H3,(H2,28,29,30,32)

InChI Key

OKZVEKJJEKFUDM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=C(C=C5)C#N)C(=O)CCC4

SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=C(C=C5)C#N)C(=O)CCC4

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=C(C=C5)C#N)C(=O)CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.